1-(acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide is an organic compound characterized by its unique structure, which includes an acetyloxy group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide typically involves the acetylation of a precursor molecule. One common method is the reaction of the corresponding alcohol with acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
- 1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
- 1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-methylamide
Uniqueness: 1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) acetate |
InChI |
InChI=1S/C11H18N2O3/c1-7(14)16-13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15) |
InChI Key |
ACZCARATKSZDST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(C=C(C1(C)C)C(=O)N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.